N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
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Overview
Description
N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a 3,5-dichlorophenyl group, a carbamothioyl group, and a 4-methoxy-3-nitrobenzamide moiety, making it a complex molecule with potential for various chemical reactions and applications.
Preparation Methods
The synthesis of N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 3,5-dichloroaniline with carbon disulfide in the presence of a base to form the corresponding thiourea derivative. This intermediate is then reacted with 4-methoxy-3-nitrobenzoyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Chemical Reactions Analysis
N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits antibacterial, antifungal, and antiviral properties, making it useful in biological research.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it can inhibit the function of mycobacterial membrane protein large 3 (MmpL3), which is essential for the survival of Mycobacterium tuberculosis. This inhibition results in the disruption of the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can be compared with other similar compounds such as:
N-[(3,5-dichlorophenyl)carbamothioyl]-4-nitrobenzamide: This compound has a similar structure but lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-[(3,5-dichlorophenyl)carbamothioyl]-N-methylglycinamide: This compound has a different amide group, which can influence its solubility and interaction with biological targets.
N-[(3,5-dichlorophenyl)carbamothioyl]-cyclopentanecarboxamide: This compound has a cyclopentane ring, which may alter its steric properties and overall activity.
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4S/c1-24-13-3-2-8(4-12(13)20(22)23)14(21)19-15(25)18-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H2,18,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYVDAYHDNCYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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